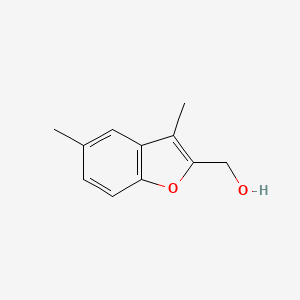
(3,5-Dimethylbenzofuran-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethylbenzofuran-2-yl)methanol is an organic compound with the molecular formula C11H12O2 It is a derivative of benzofuran, featuring a methanol group attached to the 2-position of the benzofuran ring, and methyl groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylbenzofuran-2-yl)methanol typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of Methyl Groups: Methyl groups can be introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.
Attachment of Methanol Group: The methanol group can be introduced through a Grignard reaction where a Grignard reagent reacts with a suitable precursor to form the desired alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dimethylbenzofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups and methanol group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (3,5-Dimethylbenzofuran-2-yl)aldehyde or (3,5-Dimethylbenzofuran-2-yl)carboxylic acid.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(3,5-Dimethylbenzofuran-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3,5-Dimethylbenzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The benzofuran ring structure contributes to its stability and potential interactions with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methylbenzofuran-3-yl)methanol
- (4-Methylbenzofuran-2-yl)methanol
- (5-Methylbenzofuran-2-yl)methanol
Uniqueness
(3,5-Dimethylbenzofuran-2-yl)methanol is unique due to the specific positioning of the methyl groups and the methanol group, which can influence its chemical reactivity and potential applications. The presence of two methyl groups at the 3 and 5 positions provides steric hindrance and electronic effects that differentiate it from other benzofuran derivatives.
Propiedades
Número CAS |
71507-33-0 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
(3,5-dimethyl-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C11H12O2/c1-7-3-4-10-9(5-7)8(2)11(6-12)13-10/h3-5,12H,6H2,1-2H3 |
Clave InChI |
AIDDAVJXGUJBGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=C2C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















